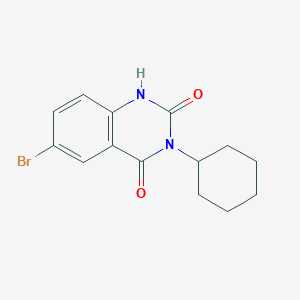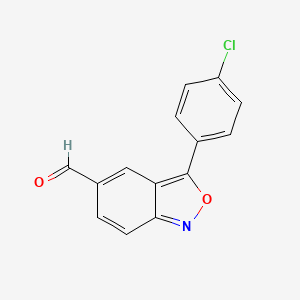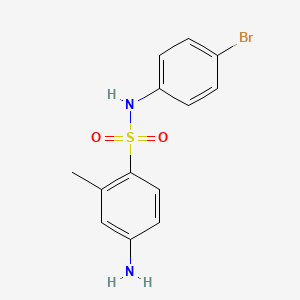
N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.
BenchChem offers high-quality N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
π-Conjugated Polymers and Aminopenta-2,4-dienylidene Groups
Research by Yamaguchi, Gobara, and Sato (2007) explored the synthesis of π-conjugated polymers through the ring opening of pyridinium rings, resulting in materials with potential applications in electronic and photonic devices due to their ordered structures and metallic luster properties. These findings suggest a potential application area for similar pyridine derivatives in the development of advanced materials with unique optical and electronic properties (Yamaguchi et al., 2007).
Electrochromic Aromatic Polyamides
Liou and Chang (2008) synthesized a new aromatic diamine leading to polyamides with electrochromic properties, which underscores the utility of pyridine derivatives in creating materials that change color upon electrical stimulation. This research points to applications in smart windows, displays, and other devices requiring materials capable of dynamic color change (Liou & Chang, 2008).
Iron(III) Complexes as Catechol Dioxygenase Models
A study by Velusamy, Mayilmurugan, and Palaniandavar (2004) on iron(III) complexes of sterically hindered ligands, including pyridine derivatives, as models for catechol dioxygenases, illustrates the chemical's relevance in biochemical research, particularly in understanding enzyme mechanisms and designing biomimetic catalysts (Velusamy et al., 2004).
Multicomponent Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, indicating the versatility of pyridine derivatives in constructing complex heterocyclic compounds with potential pharmaceutical applications (Rahmani et al., 2018).
Novel Aromatic Poly(Amine-Imide)s
Research by Cheng, Hsiao, Su, and Liou (2005) into novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups showcases the application of pyridine derivatives in creating high-performance polymers with excellent thermal stability and electrochromic characteristics (Cheng et al., 2005).
Eigenschaften
IUPAC Name |
2-N,1-dimethyl-3,5-dinitro-6-N-(pyridin-2-ylmethyl)-4H-pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-14-12-10(18(20)21)7-11(19(22)23)13(17(12)2)16-8-9-5-3-4-6-15-9/h3-6,14,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSJIFKQISDLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)NCC2=CC=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,1-dimethyl-3,5-dinitro-N~6~-(2-pyridinylmethyl)-1,4-dihydro-2,6-pyridinediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)



![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)

![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)

